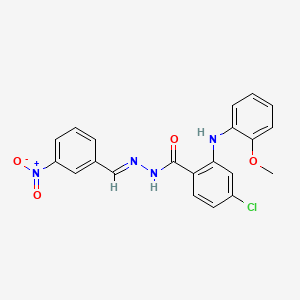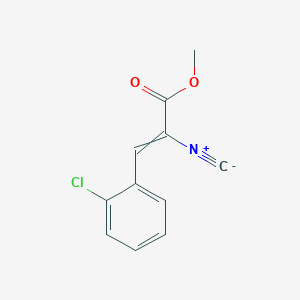![molecular formula C6H6Cl8O B14445665 1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane CAS No. 73637-23-7](/img/structure/B14445665.png)
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane is a chlorinated hydrocarbon compound. It is a colorless liquid with a sweet, chloroform-like odor. This compound is used in various industrial applications, including as a solvent and in the production of wood stains and varnishes .
准备方法
Synthetic Routes and Reaction Conditions
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane can be synthesized through a two-step addition reaction of acetylene with chlorine, which primarily produces 1,1,2,2-tetrachloroethane. The reaction steps are as follows :
-
Step 1: : Acetylene reacts with chlorine to form dichloroethene. [ \text{C}_2\text{H}_2 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_2 ]
-
Step 2: : Dichloroethene reacts with chlorine to form tetrachloroethane. [ \text{C}_2\text{H}_2\text{Cl}_2 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_2\text{Cl}_4 ]
Alternatively, it can be obtained directly by chlorination of 1,1,2-trichloroethane : [ \text{CHCl}_2\text{CH}_2\text{Cl} + \text{Cl}_2 \rightarrow \text{CCl}_3\text{CH}_2\text{Cl} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves the direct chlorination of ethylene or ethane, utilizing catalytic processes to achieve high yields .
化学反应分析
Types of Reactions
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various chlorinated by-products.
Reduction: Reduction reactions can lead to the formation of less chlorinated hydrocarbons.
Substitution: Halogen substitution reactions are common, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium iodide (NaI) in acetone are used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated alcohols and acids, while reduction can yield less chlorinated hydrocarbons.
科学研究应用
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane has several scientific research applications:
Chemistry: Used as a solvent in various chemical reactions and processes.
Medicine: Investigated for its potential use in pharmaceuticals and as a model compound for studying chlorinated hydrocarbons.
Industry: Utilized in the production of wood stains, varnishes, and other industrial products.
作用机制
The mechanism of action of 1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane involves its interaction with cellular components. It is absorbed through passive diffusion and distributed throughout the body. It can induce genetic recombination and aneuploidy in certain organisms . The molecular targets and pathways involved include DNA and cellular enzymes that mediate these genetic changes.
相似化合物的比较
Similar Compounds
1,1,2,2-Tetrachloroethane: A similar chlorinated hydrocarbon with different physical and chemical properties.
1,1,1,2-Tetrachloroethane: An isomer with distinct industrial applications.
Tetrachloro-1,1-difluoroethane: A compound with similar chlorination but additional fluorine atoms.
Uniqueness
1,1,1,2-Tetrachloro-2-[(1,1,1,2-tetrachloropropan-2-yl)oxy]propane is unique due to its specific structure, which imparts distinct chemical reactivity and industrial applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility.
属性
CAS 编号 |
73637-23-7 |
|---|---|
分子式 |
C6H6Cl8O |
分子量 |
377.7 g/mol |
IUPAC 名称 |
1,1,1,2-tetrachloro-2-(1,1,1,2-tetrachloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H6Cl8O/c1-3(7,5(9,10)11)15-4(2,8)6(12,13)14/h1-2H3 |
InChI 键 |
CFRWGANNSOAINS-UHFFFAOYSA-N |
规范 SMILES |
CC(C(Cl)(Cl)Cl)(OC(C)(C(Cl)(Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)
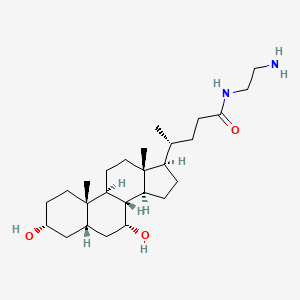


![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)
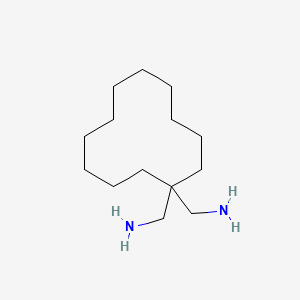
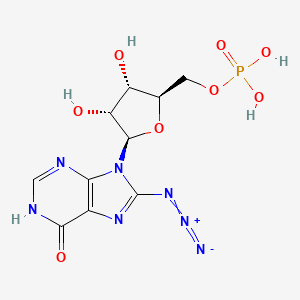
![N-{4-[(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14445638.png)
![4-Butoxyphenyl 4-[(4-bromobutanoyl)oxy]benzoate](/img/structure/B14445639.png)
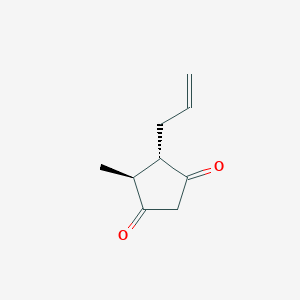
![5-Cyclohexyl-3-[2-(diethylamino)ethyl]-5-(thiolan-3-yl)imidazolidine-2,4-dione](/img/structure/B14445643.png)
